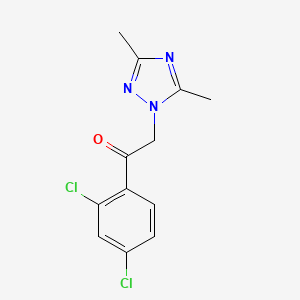

1-(2,4-二氯苯基)-2-(3,5-二甲基-1H-1,2,4-三唑-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

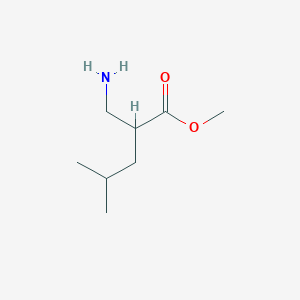

The compound 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its utility in various chemical reactions and its presence in compounds that exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves nucleophilic substitution reactions or condensation reactions. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, optimized to afford high yields suitable for industrial application . Similarly, novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives were synthesized through an aldol condensation, indicating the versatility of triazole compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure and properties of triazole derivatives can be investigated using various spectroscopic techniques and computational methods. For example, the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was studied using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) calculations . These methods provide insights into the geometrical parameters and vibrational frequencies, which are crucial for understanding the behavior of triazole compounds.

Chemical Reactions Analysis

Triazole derivatives participate in a variety of chemical reactions. The antifungal activity of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives was evaluated, showing significant inhibition against various fungi, demonstrating the biological relevance of these reactions . Additionally, the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from chlorobenzene and chloroacetyl chloride under catalysis illustrates the reactivity of chloro-substituted triazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can lead to the formation of halogen bonds in the solid state, as seen in the study of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) . These interactions can affect the compound's melting point, solubility, and stability. Furthermore, the anti-inflammatory activity of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives was assessed, indicating that the substitution pattern on the triazole ring can significantly impact biological properties .

科学研究应用

合成和结构表征

许多研究已经集中在合成这种化合物及其衍生物的结构表征上。例如,通过醛缩反应合成新的衍生物展示出对各种病原体的显著抗真菌活性(Ruan et al., 2011)。此外,对这些化合物的结构表征,包括X射线衍射分析,提供了对它们分子构型的更深入理解(Xu et al., 2005)。

抗真菌活性

对这种化合物及其衍生物的抗真菌性能进行了多项研究。这些化合物已经显示出对一系列真菌病原体的有效性,突显了它们作为抗真菌剂的潜力(Ruan et al., 2011)。这表明了该化合物在开发新的抗真菌治疗方法中的相关性。

化学反应和工艺发展

研究还深入探讨了涉及该化合物的化学反应,包括其在合成过程中的作用。例如,研究了它与各种亲核试剂的反应,以开发相关化合物的有效合成途径(Moskvina et al., 2015)。这有助于更广泛地了解相关三唑化合物的化学反应性和合成策略。

在配位聚合物中的潜在应用

该化合物已被用于合成新型配位聚合物,展示了它在形成具有潜在应用于材料科学的复杂结构中的实用性(Tang et al., 2000)。这为探索这些聚合物的材料性质以及在各种技术应用中的应用打开了途径。

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKTVKSMTNWTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)